molecular formula C8H5N3O3 B1321361 5-nitro-1H-indazole-3-carbaldehyde CAS No. 677702-36-2

5-nitro-1H-indazole-3-carbaldehyde

Cat. No. B1321361
M. Wt: 191.14 g/mol
InChI Key: UVUPPLXBIXJRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-1H-indazole-3-carbaldehyde is a chemical compound that belongs to the class of indazole derivatives, which are of significant interest in medicinal chemistry, particularly as kinase inhibitors. These compounds serve as key intermediates for synthesizing a variety of polyfunctionalized 3-substituted indazoles, which have potential applications in drug development and other chemical syntheses.

Synthesis Analysis

The synthesis of 1H-indazole-3-carboxaldehyde derivatives, which are closely related to 5-nitro-1H-indazole-3-carbaldehyde, can be achieved through the nitrosation of indoles. This process is carried out in a slightly acidic environment, which is conducive to converting both electron-rich and electron-deficient indoles into the desired 1H-indazole-3-carboxaldehyde compounds . This optimized procedure provides a general access to the motif of indazole derivatives.

Molecular Structure Analysis

While the specific molecular structure analysis of 5-nitro-1H-indazole-3-carbaldehyde is not directly discussed in the provided papers, parallels can be drawn from related compounds such as N-unsubstituted 1,2,4-triazole-3-carbaldehydes. These compounds have been shown to dimerize in the solid state to form carbonyl-free hemiaminals, and their structure in solution has been characterized by p.m.r. and infrared spectra . This information can be indicative of the behavior of similar aldehyde structures under various conditions.

Chemical Reactions Analysis

The chemical reactivity of related aldehyde compounds, such as 5-nitrothiophene-2-carbaldehyde, has been studied in the context of three-component cyclocondensation reactions. These reactions involve the condensation with aminotriazoles and cyclohexanone, leading to the formation of hexahydrotriazoloquinazolines . The reaction paths and intermediate products have been elucidated using NMR techniques, which can provide insights into the potential reactivity of 5-nitro-1H-indazole-3-carbaldehyde in similar multi-component chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitro-1H-indazole-3-carbaldehyde can be inferred from the synthesis and behavior of similar compounds. For instance, the synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives has been reported to be a mild and general reaction, which is instantaneous and essentially quantitative . This suggests that the aldehyde group in such compounds is highly reactive and can participate in various chemical transformations under mild conditions.

Scientific Research Applications

Synthesis and Chemical Properties

5-Nitro-1H-Indazole-3-Carbaldehyde is an important compound in chemical synthesis and has been explored in various research studies for its chemical properties and synthesis methods. Gong Ping (2012) described a method to obtain 1H-Indazole-3-carbaldehyde through the ring opening of indole in acid condition, followed by diazotization with sodium nitrite, then cyclization, highlighting its potential for industrial production due to its low cost, simplicity, and short reaction time (Ping, 2012).

Applications in Heterocyclic Chemistry

Heterocyclic chemistry, a subfield of organic chemistry, involves the synthesis and application of heterocyclic compounds. 5-Nitro-1H-Indazole-3-Carbaldehyde plays a role in this area. For instance, Chevalier et al. (2018) reported a general access to 1H-indazole-3-carboxaldehydes, key intermediates for polyfunctionalized 3-substituted indazoles, via the nitrosation of indoles (Chevalier et al., 2018).

Crystallography and Molecular Interactions

The study of crystal structures and molecular interactions is fundamental in understanding the properties of chemical compounds. Morzyk-Ociepa et al. (2021) conducted a structural, spectroscopic (FT-IR, FT-Raman), and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde. Their research provides insights into the crystal packing and interaction energies of this compound (Morzyk-Ociepa et al., 2021).

Biologically Relevant Applications

The compound's role in biologically relevant applications has been explored, although it's important to note that the focus here is not on drug use or side effects. Yao et al. (2010) elucidated the structures of secondary metabolites with antibacterial and cytotoxic activities produced by a marine Vibrio strain, including 3-nitro-1H-indazole and indazole-3-carbaldehyde. This study demonstrates the potential of 5-Nitro-1H-Indazole-3-Carbaldehyde in the field of antibiotics and cytotoxic agents (Yao et al., 2010).

Safety And Hazards

The safety data sheet for 5-nitro-1H-indazole-3-carbaldehyde indicates that it should be handled with personal protective equipment and face protection . It should be stored in an environment with adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

Future Directions

Indazole derivatives, including 1H-indazole-3-carbaldehyde, are gaining more attention in medicinal chemistry, particularly for the design of tyrosine kinase and threonine kinase inhibitors . Future research may focus on the development of novel methods for the synthesis of indazoles, as well as the exploration of their potential applications in medicinal chemistry .

properties

IUPAC Name

5-nitro-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-4-8-6-3-5(11(13)14)1-2-7(6)9-10-8/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUPPLXBIXJRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613289
Record name 5-Nitro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-1H-indazole-3-carbaldehyde

CAS RN

677702-36-2
Record name 5-Nitro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-nitro-1H-indazole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-nitro-1H-indazole-3-carbaldehyde
Reactant of Route 3
5-nitro-1H-indazole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-nitro-1H-indazole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-nitro-1H-indazole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-nitro-1H-indazole-3-carbaldehyde

Citations

For This Compound
1
Citations
R Sreenivasulu, P Sujitha, SS Jadav, MJ Ahsan… - Monatshefte für Chemie …, 2017 - Springer
A series of ten novel hydrazide–hydrazones linked indole and indazole moieties were designed and synthesized. All the synthesized compounds were evaluated for their cytotoxicity …
Number of citations: 63 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.